molecular formula C17H23N3O2S2 B292806 Ethyl [(3-ethyl-4-imino-7-methyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate

Ethyl [(3-ethyl-4-imino-7-methyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate

Cat. No. B292806
M. Wt: 365.5 g/mol
InChI Key: OPTWKBGLFPTGFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [(3-ethyl-4-imino-7-methyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine.

Mechanism of Action

The exact mechanism of action of Ethyl [(3-ethyl-4-imino-7-methyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate is not fully understood. However, it is believed to act on the GABAergic system by enhancing the activity of the GABA receptors. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By enhancing the activity of the GABA receptors, Ethyl [(3-ethyl-4-imino-7-methyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate reduces neuronal excitability and has a calming effect on the brain.
Biochemical and Physiological Effects:
Ethyl [(3-ethyl-4-imino-7-methyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate has been shown to have several biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which in turn reduces neuronal excitability. It has also been shown to increase the levels of serotonin and dopamine, two neurotransmitters that play a crucial role in regulating mood. Additionally, it has been found to reduce the levels of pro-inflammatory cytokines, which are involved in the immune response and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using Ethyl [(3-ethyl-4-imino-7-methyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate in lab experiments is its potent anticonvulsant and analgesic properties. It has also been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression. However, one of the limitations of using Ethyl [(3-ethyl-4-imino-7-methyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in humans.

Future Directions

There are several future directions related to Ethyl [(3-ethyl-4-imino-7-methyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate. One area of research is the development of new analogs with improved efficacy and safety profiles. Another area of research is the investigation of the potential use of this compound in the treatment of neurological disorders such as epilepsy and neuropathic pain. Additionally, further studies are needed to elucidate the exact mechanism of action of Ethyl [(3-ethyl-4-imino-7-methyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate and its potential interactions with other drugs.

Synthesis Methods

The synthesis of Ethyl [(3-ethyl-4-imino-7-methyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate involves the reaction of 2-mercapto-3-methyl-4,5,6,7-tetrahydro-1-benzothiophene with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified through column chromatography to obtain pure Ethyl [(3-ethyl-4-imino-7-methyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate.

Scientific Research Applications

Ethyl [(3-ethyl-4-imino-7-methyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. It has also been shown to have anxiolytic and antidepressant effects.

properties

Molecular Formula

C17H23N3O2S2

Molecular Weight

365.5 g/mol

IUPAC Name

ethyl 2-[(3-ethyl-4-imino-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetate

InChI

InChI=1S/C17H23N3O2S2/c1-4-20-15(18)14-11-7-6-10(3)8-12(11)24-16(14)19-17(20)23-9-13(21)22-5-2/h10,18H,4-9H2,1-3H3

InChI Key

OPTWKBGLFPTGFI-UHFFFAOYSA-N

SMILES

CCN1C(=N)C2=C(N=C1SCC(=O)OCC)SC3=C2CCC(C3)C

Canonical SMILES

CCN1C(=N)C2=C(N=C1SCC(=O)OCC)SC3=C2CCC(C3)C

Origin of Product

United States

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